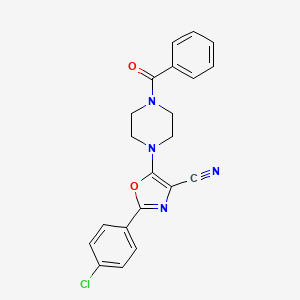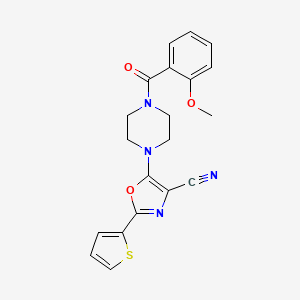![molecular formula C19H17N5O2S B6532895 N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide CAS No. 1058249-85-6](/img/structure/B6532895.png)
N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. The compound contains functional groups and heterocycles that contribute to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide typically involves multiple steps, including:
Formation of the triazolopyridazine ring: : This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: : Achieved through electrophilic aromatic substitution or palladium-catalyzed coupling reactions.
Attachment of the thiophene and acetamide moieties: : This can be done through nucleophilic substitution reactions and amidation respectively.
Industrial Production Methods: : For large-scale production, optimized processes using robust and scalable reactions are employed. This includes employing flow chemistry techniques for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the phenyl and thiophene moieties, leading to the formation of corresponding oxides.
Reduction: : Reductive reactions can modify the triazolopyridazine ring or other functional groups, altering the compound’s properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions are common, allowing for modification of side chains and functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution agents: : Various halides and organic bases.
Major Products: : The major products depend on the specific reaction conditions and reagents used but can include various derivatives with altered electronic and steric properties.
Aplicaciones Científicas De Investigación
N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential as a bioactive molecule in various assays.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in materials science for the development of new polymers and advanced materials.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its mechanism involves:
Binding to active sites: : The compound’s structure allows it to bind effectively to the active sites of certain enzymes, inhibiting their activity.
Pathways involved: : Key signaling pathways, including those related to inflammation and cell proliferation, are affected by the compound’s activity.
Comparación Con Compuestos Similares
Compared to other compounds with triazolopyridazine backbones, N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide is unique due to its specific combination of functional groups and structural elements, which contribute to its distinct reactivity and applications.
Similar Compounds
N-[2-(pyridin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide: : Similar structure but lacks the triazolopyridazine core.
3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine: : Shares the triazolopyridazine structure but with different side chains.
2-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide: : Contains thiophene moieties but lacks the triazolopyridazine and phenyl groups.
This compound’s structural and functional diversity make it a subject of intense scientific investigation, promising various applications across multiple fields.
Propiedades
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c25-17(13-15-7-4-12-27-15)20-10-11-26-18-9-8-16-21-22-19(24(16)23-18)14-5-2-1-3-6-14/h1-9,12H,10-11,13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBRRSSWXUVUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2E)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide](/img/structure/B6532824.png)


![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B6532849.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6532856.png)
![ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B6532858.png)
![ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B6532871.png)
![3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine](/img/structure/B6532879.png)
![{2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B6532880.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)propanamide](/img/structure/B6532897.png)
![3-(4-chlorophenyl)-4-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B6532898.png)
![methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate](/img/structure/B6532904.png)
![3-(4-chlorophenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one](/img/structure/B6532910.png)
![7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one](/img/structure/B6532914.png)
